2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine
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Overview
Description
2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine is a nitrogen-containing heterocyclic compound. It is characterized by a pyrazine ring substituted with three methyl groups and a piperazine moiety attached via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3,5-trimethylpyrazine with piperazine in the presence of a suitable catalyst under controlled conditions . The reaction is often carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The methyl groups and the piperazine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylpyrazine: Lacks the piperazine moiety, making it less versatile in certain applications.
2,3,6-Trimethylpyrazine: Similar structure but different substitution pattern, leading to distinct chemical properties.
Piperazine derivatives: Compounds with different substituents on the piperazine ring, offering varied biological activities.
Uniqueness
2,3,5-Trimethyl-6-[(piperazin-1-yl)methyl]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
892396-47-3 |
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Molecular Formula |
C12H20N4 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-(piperazin-1-ylmethyl)pyrazine |
InChI |
InChI=1S/C12H20N4/c1-9-10(2)15-12(11(3)14-9)8-16-6-4-13-5-7-16/h13H,4-8H2,1-3H3 |
InChI Key |
LWIIGNGSOUSWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CN2CCNCC2)C |
Origin of Product |
United States |
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